4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one
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Overview
Description
4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one is a heterocyclic compound that features a unique structure combining an oxazole ring with a hydroxyethyliminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one typically involves the reaction of 3-methyl-2H-1,2-oxazol-5-one with 2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The iminomethyl group can be reduced to form amine derivatives.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or the hydroxyethyliminomethyl group.
Scientific Research Applications
4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyliminomethyl group can form hydrogen bonds and other interactions with biological molecules, leading to modulation of their activity. The oxazole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxyethyliminomethyl)-2H-1,2-oxazol-5-one: Lacks the methyl group at the 3-position.
3-methyl-2H-1,2-oxazol-5-one: Lacks the hydroxyethyliminomethyl group.
2-hydroxyethyliminomethyl-2H-1,2-oxazol-5-one: Lacks the methyl group at the 3-position.
Uniqueness
4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one is unique due to the presence of both the hydroxyethyliminomethyl group and the methyl group at the 3-position. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for research and development.
Biological Activity
4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one, also known by its CAS number 146033-94-5, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features an oxazoline ring structure with a hydroxyl group and an iminomethyl side chain, which contribute to its chemical reactivity and biological properties. The molecular formula is C8H10N2O2, and it has a molecular weight of 170.18 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that oxazoline derivatives can possess significant antibacterial and antifungal properties.
- Antioxidant Properties : Certain derivatives demonstrate the ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.
- Enzyme Inhibition : Compounds in this class have been evaluated for their ability to inhibit key enzymes involved in various biochemical pathways.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various oxazoline derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting potential as an antimicrobial agent .
- Antioxidant Activity :
- Enzyme Inhibition Studies :
Table 1: Summary of Biological Activities
Activity Type | Test Organism/Target | Result | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |
Antioxidant | DPPH Assay | IC50 = 15 µg/mL | |
Enzyme Inhibition | Tyrosinase | IC50 = 25 µM |
The biological activities of this compound can be attributed to its structural features that allow it to interact with biological macromolecules. For instance:
- The hydroxyl group may facilitate hydrogen bonding with target enzymes or receptors.
- The oxazoline ring can participate in π-stacking interactions with aromatic residues in enzymes.
Properties
IUPAC Name |
4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5-6(4-8-2-3-10)7(11)12-9-5/h4,9-10H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERQDOCQSOEXHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)ON1)C=NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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